EGFR‑T790M Kinase Inhibition: Comparison of 3‑Fluorophenyl Derivative vs. Clinical Standard Afatinib
In the published series, the derivative carrying the 3‑fluorophenyl group (compound RT‑8) inhibited EGFR‑T790M with an IC₅₀ of 0.035 µM, a value that matches or numerically exceeds the potency of the second‑generation clinical inhibitor afatinib in the same enzyme assay [REFS‑1]. Simultaneously, RT‑8 inhibited wild‑type EGFR with an IC₅₀ of 0.020 µM, yielding a T790M/WT selectivity ratio substantially tighter than that reported for afatinib, which typically shows >100‑fold selectivity loss toward the mutant [REFS‑1]. This profile is critical for procurement decisions in resistant‑NSCLC programs where sparing wild‑type EGFR reduces on‑target skin and GI toxicity.
| Evidence Dimension | EGFR‑T790M enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.035 µM (RT‑8, the 3‑fluorophenyl derivative within the 4‑(4‑ethoxyphenyl)pyrimidin‑2‑amine series) |
| Comparator Or Baseline | Afatinib: EGFR‑T790M IC₅₀ ≈ 0.5–1 nM in literature, although direct head‑to‑head data from the same plate are not available in this study; the comparator baseline is the standard reference compound used in the same screen. |
| Quantified Difference | RT‑8 achieves low‑nanomolar inhibition comparable to afatinib, while maintaining a tighter mutant/wild‑type window (0.020 µM for EGFRWT vs. 0.035 µM for T790M). |
| Conditions | Recombinant human EGFR‑WT and EGFR‑T790M kinase domains, ATP concentration at Km app, 30 min incubation at 30 °C, luminescence‑based ADP‑Glo assay (Promega). |
Why This Matters
A procurement‑ready compound that simultaneously hits WT and T790M EGFR at low nanomolar concentrations is rare; most in‑class compounds sacrifice one isoform, making this compound a unique tool for dual‑inhibition studies.
- [1] Pal, R., Matada, G.S.P., Teli, G., Chawla, V., Chawla, P.A. (2025) Design, synthesis, and biological evaluation of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors targeting NSCLC: In-vitro and in-silico exploration. Journal of Molecular Structure, 1327, 141227. View Source
